2'-Bromospiro[cyclohexane-1,9'-fluorene]
Overview
Description
Synthesis Analysis
The synthesis of spiro compounds, including “2’-Bromospiro[cyclohexane-1,9’-fluorene]”, has been a topic of interest in recent decades . One method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. In the presence of excess dimethyloxosulfonium methylide, spiro[cyclopropane-1,9’-fluorene] is produced with a yield of 70% .Molecular Structure Analysis
The molecular formula of “2’-Bromospiro[cyclohexane-1,9’-fluorene]” is C18H17Br . The exact mass is 312.05100 .Physical and Chemical Properties Analysis
The boiling point of “2’-Bromospiro[cyclohexane-1,9’-fluorene]” is predicted to be 430.5±24.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 .Scientific Research Applications
Photoluminescent Properties
Research has shown that derivatives of spiro[cyclohexane-1,9'-fluorene], such as 2′,7′-diarylspiro[cyclopropane-1,9′-fluorene], exhibit bright-violet to blue photoluminescence with excellent quantum efficiencies. This property is attributed to the crosslike molecular stacking that efficiently reduces energy transfer between aggregates, resulting in high thermal stabilities and specific emission characteristics without the presence of a "green-light" emission tail. This phenomenon is critical for applications in optoelectronic devices, where stable and efficient blue-light emission is desirable (Wang et al., 2007).
Organic Blue-Light-Emitting Devices
The synthesis of polymers based on spirofluorene derivatives, such as Poly[spiro(fluorene-9,9‘-xanthene)], has led to the development of stable organic blue-light-emitting devices. These devices show efficient and stable blue emission, which is significant for the advancement of organic light-emitting diode (OLED) technology. The high glass transition temperature and good thermal stability of these materials contribute to their performance and durability in electronic applications (Tseng et al., 2005).
Fluorescent Chemosensors
Compounds incorporating the fluorene moiety have been explored as fluorescent chemosensors. These sensors are advantageous for their quick response times, good selectivity, and high sensitivity. Research has focused on developing fluorene-based chemosensors for detecting various analytes, including pH and metal ions, demonstrating the versatility of fluorene derivatives in environmental and life science applications (Hu, Lu, & Wang, 2013).
Liquid Crystals
The introduction of the fluorene system into liquid crystal structures leads to a decrease in melting and clearing point values, affecting the thermal properties of the materials. This research provides insights into the design of new liquid crystals with improved performance for display technologies and other applications requiring controlled mesomorphic properties (Geivandov, Mezhnev, & Geivandova, 2011).
Safety and Hazards
The safety data sheet for “2’-Bromospiro[cyclohexane-1,9’-fluorene]” indicates that it is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Biochemical Analysis
Biochemical Properties
2’-Bromospiro[cyclohexane-1,9’-fluorene] plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 2’-Bromospiro[cyclohexane-1,9’-fluorene] to the active sites of these enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of 2’-Bromospiro[cyclohexane-1,9’-fluorene] on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2’-Bromospiro[cyclohexane-1,9’-fluorene] can modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in cellular metabolism, affecting the overall function of the cell .
Molecular Mechanism
At the molecular level, 2’-Bromospiro[cyclohexane-1,9’-fluorene] exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Bromospiro[cyclohexane-1,9’-fluorene] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Bromospiro[cyclohexane-1,9’-fluorene] remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Bromospiro[cyclohexane-1,9’-fluorene] vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2’-Bromospiro[cyclohexane-1,9’-fluorene] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, 2’-Bromospiro[cyclohexane-1,9’-fluorene] is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .
Properties
IUPAC Name |
2'-bromospiro[cyclohexane-1,9'-fluorene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br/c19-13-8-9-15-14-6-2-3-7-16(14)18(17(15)12-13)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXMPBCAYRQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728175 | |
Record name | 2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797056-48-5 | |
Record name | 2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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